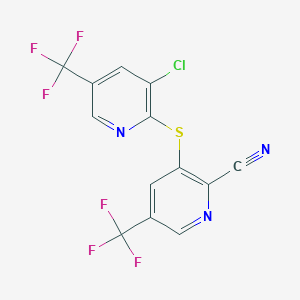

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile

Description

Chemical Structure:

The compound features a pyridine ring substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a thioether linkage to a second pyridine ring bearing a trifluoromethyl group and a nitrile moiety at position 5 (C₁₃H₅ClF₆N₃S) . Its molecular weight is approximately 403.7 g/mol, with a CAS number of 1823183-37-4.

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4ClF6N3S/c14-8-1-6(12(15,16)17)5-23-11(8)24-10-2-7(13(18,19)20)4-22-9(10)3-21/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNUWFXCKVJUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4ClF6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound is a derivative of pyridine, which is known to interact with various biological targets .

Mode of Action

A method for c3-selective c–h tri- and difluoromethylthiolation of pyridines has been reported . This method relies on borane-catalyzed pyridine hydroboration for generation of nucleophilic dihydropyridines; these intermediates react with trifluoromethylthio and difluoromethylthio electrophiles to form functionalized dihydropyridines .

Biochemical Pathways

The method mentioned above can be used for late-stage functionalization of pyridine drugs for the generation of new drug candidates , suggesting that it may affect a variety of biochemical pathways depending on the specific drug it is incorporated into.

Result of Action

The ability to selectively functionalize pyridines suggests that it could potentially alter the activity of pyridine-containing drugs .

Biological Activity

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C11H5ClF6N3S

- Molecular Weight : 353.68 g/mol

- CAS Number : 338775-63-6

Antibacterial and Antifungal Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial and antifungal activities. For instance, a related compound demonstrated significant minimum inhibitory concentrations (MICs) against various pathogens, including Escherichia coli and Candida albicans . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and electronic properties of the molecule, contributing to its biological efficacy.

Anticancer Activity

The anticancer potential of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile has been evaluated in vitro against several human cancer cell lines. Notably, compounds with similar structures have shown IC50 values that surpass those of established chemotherapeutics like Doxorubicin, indicating promising anticancer activity . Specific findings include:

- Cell Lines Tested : A549 (lung), HCT116 (colon), and HePG2 (liver).

- IC50 Values : Some derivatives exhibited IC50 values as low as 17.8 μM against HCT116 cells .

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. For instance, down-regulation of genes such as EGFR and KRAS in treated cells suggests interference with growth factor signaling pathways . Additionally, molecular docking studies have revealed potential interactions with critical proteins involved in cellular metabolism and growth regulation.

Synthesis

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile typically involves multi-step reactions starting from readily available pyridine derivatives. The incorporation of trifluoromethyl groups is achieved through electrophilic fluorination techniques, which enhance the compound's biological profile .

Case Studies

- Study on Antibacterial Activity :

- Anticancer Efficacy Evaluation :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Heterocyclic Core Modifications

Functional Group Differences

Physicochemical Properties

Preparation Methods

Preparation of 3-Chloro-2-cyano-5-trifluoromethylpyridine

A patented method describes a two-step process to prepare 3-chloro-2-cyano-5-trifluoromethylpyridine, a key intermediate:

- Step 1: Dissolution of 3-chloro-2-R-5-trifluoromethylpyridine in a low-toxicity solvent (e.g., dichloromethane), addition of an activating agent such as triethylamine, followed by reflux for 4-6 hours to form an organic salt intermediate.

- Step 2: Reaction of the organic salt with hydrocyanic acid in a biphasic system (dichloromethane and water) at 0-80 °C for 2-3 hours, followed by acid-base workup and solvent washing to isolate the nitrile product.

- Isolation: Vacuum distillation under reduced pressure (2 mmHg) at 70-120 °C yields 3-chloro-2-cyano-5-trifluoromethylpyridine with an 85.7% yield.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 3-chloro-2-R-5-trifluoromethylpyridine, triethylamine, reflux 4-6h, DCM | N/A | Formation of organic salt |

| 2 | Organic salt, hydrocyanic acid, DCM/water, 0-80 °C, 2-3h | 85.7 | Acid-base workup, vacuum distillation |

Hydrogenation to 2-Aminomethyl Derivative

Hydrogenation of 3-chloro-2-cyano-5-trifluoromethylpyridine in acetic acid with nickel catalyst under hydrogen pressure (18 bar) at 40-45 °C for 4 hours yields 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine with 97% yield and minimal dechlorination (0.05%).

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Nickel (Ni-Ra) | Used after washing to neutral pH |

| Solvent | Acetic acid | 400 g used |

| Temperature | 40-45 °C | Maintained during reaction |

| Pressure | 18 bar hydrogen | Reaction under hydrogen atmosphere |

| Time | 4 hours | Reaction duration |

| Yield | 97% | High yield with minimal side product |

Formation of the Thioether Linkage

The key step to obtain 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile involves coupling a thiolate derivative of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety with 5-(trifluoromethyl)picolinonitrile derivatives.

- Thiolate intermediates can be prepared by deprotonation of the corresponding thiol using bases such as sodium hydride or potassium carbonate.

- The coupling is typically carried out in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) under inert atmosphere.

- Reaction temperatures range from ambient to reflux depending on the reactivity of the halogenated pyridine derivative.

- Workup involves aqueous extraction, washing, and purification by recrystallization or chromatography.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

- Use of low-toxicity solvents such as dichloromethane instead of nitrile solvents improves environmental profile and allows solvent recycling, reducing costs.

- Triethylamine and other tertiary amines serve as effective activating agents in the initial step for organic salt formation.

- Hydrogenation conditions must be carefully controlled to avoid dechlorination, which is minimized under the described conditions.

- The thioether coupling step benefits from anhydrous conditions and inert atmosphere to prevent oxidation of thiolates.

- Purification by vacuum distillation or chromatographic methods ensures high purity of final compound.

Data Table: Summary of Key Parameters and Yields

| Compound/Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-chloro-2-cyano-5-trifluoromethylpyridine | Triethylamine, hydrocyanic acid, DCM/water | 85.7 | Vacuum distillation purification |

| 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine | Ni catalyst, acetic acid, H2, 40-45 °C | 97 | Minimal dechlorination |

| Thiolate intermediate | NaH or K2CO3, THF or DMF | N/A | Prepared in situ for coupling |

| Final thioether coupling | Halogenated pyridine, thiolate, reflux | High | Requires inert atmosphere and purification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SAr) or radical-mediated thiolation. A two-step approach is recommended:

Precursor preparation : Synthesize 3-chloro-5-(trifluoromethyl)picolinonitrile (CAS 80194-70-3) via halogenation of the pyridine core using POCl or PCl under reflux conditions .

Thioether formation : React the precursor with a thiol reagent (e.g., 3-mercapto-5-(trifluoromethyl)pyridine) in the presence of a base (e.g., KCO) in DMF at 80–100°C for 12–24 hours. Monitor reaction progress via LC-MS .

- Key considerations : Optimize reaction stoichiometry to minimize side products like disulfides. Use inert atmosphere to prevent oxidation of the thiol group.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming trifluoromethyl group positions. and NMR can resolve thioether linkage and pyridine ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : If single crystals are obtainable, this method provides definitive proof of regiochemistry and bond angles .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Column chromatography : Use silica gel with a gradient elution system (hexane/ethyl acetate 8:2 to 6:4). The compound’s high polarity due to nitrile and trifluoromethyl groups may require addition of 1–2% triethylamine to improve resolution.

- Recrystallization : Employ mixed solvents (e.g., dichloromethane/hexane) to enhance crystal formation. Monitor purity via HPLC (>98% by area normalization) .

Advanced Research Questions

Q. How do substituent variations (e.g., chlorine vs. fluorine) on the pyridine ring influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine) and compare their binding affinity to biological targets (e.g., TRPV3 channels) using radioligand displacement assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess steric and electronic effects of substituents on target interactions. Chlorine’s larger van der Waals radius may enhance hydrophobic binding compared to fluorine .

Q. What experimental approaches validate the compound’s mechanism of action in modulating ion channels like TRPV3?

- Methodology :

- Patch-clamp electrophysiology : Measure changes in ion currents in HEK293 cells overexpressing TRPV3. Use voltage-step protocols to assess activation/inhibition kinetics.

- Calcium imaging : Employ Fluo-4 AM dye to quantify intracellular Ca flux upon compound exposure. Compare dose-response curves with known modulators (e.g., carvacrol) .

- Knockdown studies : Use siRNA targeting TRPV3 to confirm specificity. Lack of response in knockdown cells supports target engagement .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology :

- Systematic solubility screening : Use a shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, acetonitrile, THF) at 25°C and 37°C. Note that the compound’s logP (~3.5) predicts higher solubility in aprotic solvents.

- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous buffers (e.g., PBS). Additives like cyclodextrins may improve solubility for in vitro assays .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Methodology :

- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40°C). Analyze degradation products via LC-MS/MS.

- Prodrug design : Modify the nitrile group to a hydrolytically stable moiety (e.g., amide) to enhance metabolic stability. Evaluate pharmacokinetics in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.